molecular formula C63H97N11O16 B1151226 SuO-Val-Cit-PAB-MMAE

SuO-Val-Cit-PAB-MMAE

Cat. No.: B1151226
M. Wt: 1264.5 g/mol
InChI Key: CIQIZABZFKYHOV-ZUYLRLFMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SuO-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker SuO-Val-Cit-PAB. This linker is then conjugated to monomethyl auristatin E (MMAE) through a series of chemical reactions . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

SuO-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

SuO-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SuO-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells by the antibody component of the ADC. Once the ADC binds to the cancer cell, it is internalized, and the MMAE is released inside the cell. MMAE then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell . The peptide linker SuO-Val-Cit-PAB is designed to be cleaved by specific enzymes within the cancer cell, ensuring the release of MMAE only within the target cells .

Properties

Molecular Formula

C63H97N11O16

Molecular Weight

1264.5 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1

InChI Key

CIQIZABZFKYHOV-ZUYLRLFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)ON4C(=O)CCC4=O

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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